1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is an organic compound that belongs to the class of arylmethyloxy anthracenes. This compound is notable for its photoreactivity and ability to initiate radical and cationic polymerizations. It is a strong candidate for use as a hybrid photoinitiator, consisting of only carbon, hydrogen, and oxygen atoms .
Preparation Methods
The synthesis of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene involves several steps. One common method includes the reaction of 2-methoxynaphthalene with anthracene-9-methanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroanthracenes and other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene has several scientific research applications:
Biology: Its photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive materials.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it could help generate reactive oxygen species to kill cancer cells.
Mechanism of Action
The mechanism by which 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene exerts its effects involves the absorption of light, leading to an excited singlet state. This excited state undergoes intramolecular charge transfer, resulting in the cleavage of the CH2–O bond to generate ion and radical pairs. These reactive species then initiate polymerization reactions by attacking monomers like styrene and cyclohexene oxide .
Comparison with Similar Compounds
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is unique due to its ability to initiate both radical and cationic polymerizations without the need for halogen or metal-containing initiators. Similar compounds include:
1-(Arylmethyloxy)-9,10-anthraquinones: These compounds also serve as photoinitiators but may require metal or halogen-containing initiators.
2-Methoxy-1-naphthaleneboronic acid: Used in cross-coupling reactions but lacks the photoinitiating properties.
(1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol: A pharmaceutical impurity with different chemical properties and applications.
Properties
CAS No. |
917985-36-5 |
---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methoxy]anthracene |
InChI |
InChI=1S/C26H20O2/c1-27-25-14-13-18-7-4-5-11-22(18)24(25)17-28-26-12-6-10-21-15-19-8-2-3-9-20(19)16-23(21)26/h2-16H,17H2,1H3 |
InChI Key |
UXAYGEHOWICJGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.